molecular formula C22H20N4O2 B10773642 2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine

2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine

Cat. No. B10773642
M. Wt: 372.4 g/mol
InChI Key: ROCDIHAUKUGXMY-QFEZKATASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY334362 involves the reaction of 4-benzoylphenylmethanol with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with aminoguanidine under specific conditions to yield the final product . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of LY334362 may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

LY334362 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of LY334362 .

Mechanism of Action

LY334362 exerts its effects primarily through its interaction with the 5-HT2C receptor. This interaction modulates the receptor’s activity, influencing various physiological processes. The compound’s molecular targets include the 5-HT2C receptor, and its pathways involve the modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY334362 is unique due to its specific interaction with the 5-HT2C receptor and its potential therapeutic applications. Its distinct chemical structure and bioactive properties set it apart from other similar compounds .

properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(Z)-[3-[(4-benzoylphenyl)methoxy]phenyl]methylideneamino]guanidine

InChI

InChI=1S/C22H20N4O2/c23-22(24)26-25-14-17-5-4-8-20(13-17)28-15-16-9-11-19(12-10-16)21(27)18-6-2-1-3-7-18/h1-14H,15H2,(H4,23,24,26)/b25-14-

InChI Key

ROCDIHAUKUGXMY-QFEZKATASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC(=C3)/C=N\N=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC(=C3)C=NN=C(N)N

Origin of Product

United States

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